molecular formula C3H3NaO3 B588444 sodium;3,3,3-trideuterio-2-oxo(313C)propanoate CAS No. 1215831-74-5

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate

Cat. No.: B588444
CAS No.: 1215831-74-5
M. Wt: 114.054
InChI Key: DAEPDZWVDSPTHF-SPZGMPHYSA-M
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Description

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of pyruvic acid, where the carbon atoms are labeled with the isotope carbon-13 and the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate typically involves the isotopic labeling of pyruvic acid. The process begins with the preparation of pyruvic acid, followed by the introduction of carbon-13 and deuterium isotopes. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the isotopes efficiently. The process includes the fermentation of glucose with isotopically labeled carbon sources, followed by chemical reactions to introduce deuterium. The final product is purified through crystallization or distillation methods .

Chemical Reactions Analysis

Types of Reactions: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to acetic acid or carbon dioxide and water.

    Reduction: Formation of lactic acid.

    Substitution: Reactions with nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

Biology: In cellular biology, it helps in studying cellular respiration and energy production by tracking the metabolic fate of pyruvate.

Medicine: It is used in medical research to understand metabolic disorders and develop diagnostic tools for diseases like diabetes and cancer.

Industry: In the pharmaceutical industry, it aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics .

Mechanism of Action

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate exerts its effects by participating in metabolic pathways. It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) to produce ATP. This process is crucial for cellular energy production. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing detailed insights into metabolic processes .

Comparison with Similar Compounds

  • Sodium pyruvate-13C3
  • Sodium pyruvate-3-13C
  • Pyruvic acid-13C3 sodium salt

Comparison: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in tracer studies compared to compounds labeled with only one isotope. It allows for more precise tracking of metabolic pathways and interactions within biological systems .

Properties

IUPAC Name

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-SPZGMPHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858354
Record name Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215831-74-5
Record name Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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